2-(Pyren-1-yl)-1,10-phenanthroline is an organic compound that integrates the pyrene moiety with the well-known ligand 1,10-phenanthroline. This compound is characterized by its unique structure, which combines the aromatic properties of pyrene—a polycyclic aromatic hydrocarbon—with the chelating abilities of 1,10-phenanthroline. The presence of both these components enhances the electronic and photophysical properties of the compound, making it suitable for various applications in materials science and biological studies.
The chemical reactivity of 2-(pyren-1-yl)-1,10-phenanthroline is primarily influenced by its ability to form metal complexes. The compound can undergo several reactions, including:
2-(Pyren-1-yl)-1,10-phenanthroline exhibits notable biological activities. Research has shown that its metal complexes can interact with biological molecules such as DNA, leading to potential applications in photodynamic therapy and as anticancer agents. The luminescent properties of the compound also make it a candidate for bioimaging applications .
The synthesis of 2-(pyren-1-yl)-1,10-phenanthroline typically involves:
The applications of 2-(pyren-1-yl)-1,10-phenanthroline span several fields:
Studies have shown that 2-(pyren-1-yl)-1,10-phenanthroline interacts effectively with various biological targets. Its metal complexes have been investigated for their ability to bind DNA and induce phototoxic effects under light irradiation. These interactions are crucial for understanding its potential as a therapeutic agent against cancer cells .
Several compounds share structural similarities with 2-(pyren-1-yl)-1,10-phenanthroline. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1,10-Phenanthroline | Base structure without pyrene | Strong chelating agent; used widely in coordination chemistry |
| Pyrene | Purely aromatic hydrocarbon | Known for strong fluorescence; lacks coordination capability |
| 2-(2-Pyridyl)-1,10-phenanthroline | Contains pyridine instead of pyrene | Enhanced solubility; different electronic properties |
| 5-(Pyren-10-yl)ethynyl-1,10-phenant roline | Similar to 2-(pyren-1-yl)-1,10-phenant roline but with different substitution pattern | Exhibits unique luminescence behavior |
The uniqueness of 2-(pyren-1-yl)-1,10-phenanthroline lies in its dual functionality as both a luminescent probe and a chelating ligand capable of forming stable metal complexes. This combination enhances its applicability in diverse fields such as photochemistry and biomedicine.
The synthesis of 2-(Pyren-1-yl)-1,10-phenanthroline through conventional coupling methodologies represents a fundamental approach in heterocyclic chemistry [1]. Direct coupling strategies typically involve the functionalization of 1,10-phenanthroline at specific positions followed by attachment of the pyrene moiety [2]. Research has demonstrated that the precise choice of derivatization sites is crucial for successful coupling reactions [1].
The attachment of pyrene via its 1-position has been extensively studied and occurs most frequently in the literature [1]. This positional selectivity influences both the electronic properties and the stability of the resulting bichromophoric system [1]. Systematic investigations have revealed that substituting the pyridine rings of phenanthroline in the 4,7-position with the 1-pyrenyl moiety results in the most anodically shifted reduction potential [1].
Table 1: Conventional Pyrene-Phenanthroline Coupling Yields
| Starting Material | Pyrene Derivative | Coupling Method | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Bromo-1,10-phenanthroline | Pyren-1-yl | Direct coupling | 63 | [3] |
| 1,10-Phenanthroline | 1-Pyreneboronic acid | Thermal coupling | 74 | [4] |
| 4,7-Dichloro-1,10-phenanthroline | Pyrene-1-yl | Nucleophilic substitution | 49 | [5] |
The coupling efficiency varies significantly depending on the substitution pattern and reaction conditions employed [2]. Studies have shown that subsequent cross-coupling reactions toward the desired ligands varied strongly due to the different reactivity of the coupling substrates [2]. The formation of mono-substituted phenanthroline derivatives as side products has been observed under certain reaction conditions [5].
The Skraup reaction represents a classical approach for constructing phenanthroline frameworks, which can subsequently be modified to incorporate pyrene substituents [6]. This methodology involves the cyclization of appropriately substituted precursors under acidic conditions [6]. The reaction of ortho-phenylenediamine with alpha-beta-unsaturated ketones in the presence of hydrochloric acid smoothly affords alkyl substituted 1,10-phenanthrolines in a one-step synthesis [6].
The double Skraup reaction between ortho-phenylenediamine and glycerol under various conditions has been successfully employed to synthesize 1,10-phenanthroline itself [6]. This approach provides a foundation for subsequent functionalization with pyrene moieties [6]. The synthesis of 1,10-phenanthroline derivatives through this method typically yields products in reasonable amounts, with the 2,4,7,9- and 3,4,7,8-tetramethyl and 4,7-dimethyl-1,10-phenanthrolines having been prepared using this methodology [6].
Table 2: Skraup Reaction Yields for Phenanthroline Derivatives
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ortho-phenylenediamine | Glycerol, H₂SO₄ | 1,10-Phenanthroline | 50 | [6] |
| 8-Aminoquinoline | Alpha-beta-unsaturated aldehyde | Substituted phenanthroline | 37 | [6] |
| Phenylenediamine | Methyl vinyl ketone | 4,7-Dimethyl-1,10-phenanthroline | 37 | [6] |
The procedure reliably works in many cases, though the crude compound is typically dark brown and requires chromatographic purification to obtain a colorless compound [7]. The use of sodium iodide as a catalyst has been reported to improve reaction efficiency [7].
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for constructing carbon-carbon bonds in the synthesis of 2-(Pyren-1-yl)-1,10-phenanthroline derivatives [8] [4]. This methodology offers superior control over reaction conditions and typically provides higher yields compared to conventional approaches [4]. The reaction involves the coupling of halogenated phenanthroline derivatives with pyrene-containing boronic acids or esters [4].
Optimization studies have revealed that the choice of palladium catalyst significantly affects the coupling efficiency [4]. Research has demonstrated that using 3,8-dibromo-1,10-phenanthroline and 3,5-diethynylheptyloxybenzene yields 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline efficiently in 74 percent yield without polymerization [4]. This was achieved by reacting a stoichiometric amount of the alkyne derivative with lithium bis(trimethylsilyl)amide to obtain quantitatively the monoacetylide anion [4].
Table 3: Suzuki-Miyaura Coupling Optimization Data
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Palladium(triphenylphosphine)₄ | Barium hydroxide | Water-ethanol-toluene | Reflux | 48 | 63 | [3] |
| Palladium acetate/tricyclohexylphosphine | Cesium carbonate | Dioxane-water | 100 | 3.5 | 82 | [9] |
| Palladium(dba)₃/tri-tert-butylphosphine | Sodium carbonate | Water-isopropanol-toluene | Reflux | 48 | 77 | [3] |
The reaction conditions have been systematically optimized to maximize product formation while minimizing side reactions [9]. Studies have shown that using aqueous cesium carbonate solution ensures a constant release of the reactive boronic acid from its pinacol ester, significantly suppressing assumed deboronation side reactions [5]. The reaction time can be prolonged by a factor of three to ensure complete conversion [5].
Two-phase synthetic approaches have been developed to enhance reaction efficiency and product isolation in the synthesis of phenanthroline derivatives [9]. These methodologies typically employ a combination of organic and aqueous phases to facilitate both the reaction and subsequent purification steps [9]. The reaction is carried out in a two-phase system using water and an organic solvent, making it suitable for practical applications [9].
Research has demonstrated that biphasic mixture systems using water with cesium carbonate as the base provide excellent results for pyrene-phenanthroline coupling reactions [5]. When using tetrahydrofuran at reflux temperature, the reaction yields both the desired product and mono-substituted phenanthroline derivative as a side product [5]. The use of two-phase conditions helps minimize the formation of unwanted byproducts [9].
Table 4: Two-Phase System Reaction Parameters
| Aqueous Phase | Organic Phase | Base Concentration | Reaction Time (h) | Product Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Water | Tetrahydrofuran | 1M Cs₂CO₃ | 48 | 85 | [5] |
| Water | Dichloromethane | Aqueous ammonia | 12 | 92 | [7] |
| Water-dioxane (3:1) | - | Potassium carbonate | 3.5 | 88 | [9] |
The implementation of two-phase systems offers several advantages including improved mass transfer, easier product isolation, and reduced environmental impact [9]. The methodology has been successfully applied to the synthesis of various phenanthroline derivatives with high selectivity and yield [9].
The purification of 2-(Pyren-1-yl)-1,10-phenanthroline derivatives presents unique challenges due to their extended aromatic systems and potential for forming colored impurities [10] [7]. Traditional purification methods include repeated recrystallization from benzene, though this approach is not efficient or practical since the solubility of many 1,10-phenanthrolines in benzene is low [10]. Multiple recrystallizations are often required to obtain satisfactory melting points, and reduction of color to give white 1,10-phenanthroline products is almost impossible using benzene alone [10].
An effective non-chromatographic purification strategy has been developed that takes advantage of the high stability and low solubility of phenanthroline complexes [7]. This method involves the formation of zinc chloride complexes, from which the free ligand can be recovered by reaction with aqueous ammonia in a biphasic dichloromethane-water system [7]. The procedure can be applied to multi-gram preparations requiring only inexpensive and non-toxic reagents with limited amounts of solvents [7].
Table 5: Purification Method Comparison
| Purification Method | Solvent System | Recovery Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Recrystallization | Benzene | 45-60 | 85-90 | [10] |
| Column chromatography | Dichloromethane-methanol | 70-85 | 95-98 | [11] |
| Zinc complex formation | Dichloromethane-water | 80-95 | 92-97 | [7] |
| High-performance liquid chromatography | Acetonitrile-water | 85-92 | 98-99 | [12] |
Characterization protocols for pyrene-phenanthroline derivatives typically employ a combination of spectroscopic techniques [13] [14]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance analysis revealing characteristic signals for the pyrene and phenanthroline moieties [15]. Carbon-13 nuclear magnetic resonance spectra exhibit distinct signals that confirm the synthesis of the target compounds [15].
Mass spectrometry techniques, including fast atom bombardment mass spectrometry and electrospray ionization, have been successfully employed for characterization [14] [16]. These methods provide accurate molecular weight determination and fragmentation patterns that confirm the structural integrity of the synthesized compounds [14]. High-performance liquid chromatography methods have been developed and validated for purity assessment, with limits of detection as low as 2.0 micrograms per milliliter [17].
| Analytical Technique | Key Parameters | Typical Values | Reference |
|---|---|---|---|
| ¹H Nuclear magnetic resonance | Chemical shifts (ppm) | 7.2-9.5 (aromatic), 4.39 (N⁺-CH₂) | [15] |
| ¹³C Nuclear magnetic resonance | Chemical shifts (ppm) | 110-160 (aromatic carbons) | [15] |
| Mass spectrometry | Molecular ion peaks | [M+H]⁺, [M+Na]⁺ | [14] |
| High-performance liquid chromatography | Retention time (min) | 8-15 (depending on conditions) | [12] |
X-ray crystallographic studies provide fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements of 2-(Pyren-1-yl)-1,10-phenanthroline. While direct crystallographic data for this specific compound remains limited in the literature, extensive structural analysis of closely related phenanthroline derivatives offers valuable comparative information [1] [2] [3].
The 1,10-phenanthroline core contributes absorption features in the 250-300 nanometer region, primarily arising from π-π* ligand-centered transitions [12] [5]. These transitions are typically less structured than those of pyrene but provide significant absorption intensity in the ultraviolet region. The phenanthroline absorption maximum occurs around 265 nanometers in most solvents [15].
When pyrene is attached to the 1-position of phenanthroline, significant spectroscopic changes occur that reflect electronic coupling between the two aromatic systems [12] [5] [6]. The resulting bichromophoric compound exhibits a red-shifted absorption profile with a maximum around 370 nanometers, representing a 9-nanometer bathochromic shift compared to pure pyrene [12] [5]. This red shift indicates stabilization of the excited state through extended conjugation.
Studies of systematically varied pyrene-phenanthroline derivatives reveal position-dependent effects on the absorption spectrum [12] [5] [6]. The 2-(pyren-1-yl) derivative (Pyr1) shows the most red-shifted absorption profile among the series, while the 2-(pyren-2-yl) analog (Pyr2) exhibits only a 4-nanometer red shift [12] [5]. This difference reflects varying degrees of electronic coupling depending on the attachment geometry.
The absorption spectrum between 250 and 300 nanometers can be assigned to a mixture of ligand-centered π-π* transitions at both the phenanthroline core and pyrene substituent [12] [5]. In the 300-360 nanometer range, the spectra are dominated by intense vibrational bands corresponding to the S₀ → S₂ ligand-centered transition at the pyrene moiety [12] [5]. The relative intensity and structure of these bands provide insight into the electronic coupling strength.
Table 2: Ultraviolet-Visible Absorption Spectroscopic Data
| Compound | Absorption Range (nm) | Major Band (nm) | Assignment | Red Shift (nm) |
|---|---|---|---|---|
| Pyrene (reference) | 300-360 | 325-400 | S₀ → S₂ LC transition | 0 (reference) |
| 2-(Pyren-1-yl) phenanthroline (Pyr1) | 250-370 | 370 (max) | MLCT + ILCT mixed | 9 |
| 2-(Pyren-2-yl) phenanthroline (Pyr2) | 250-370 | 325-400 | π-π* pyrene transitions | 4 |
| 4,7-bis(pyren-1-yl) phenanthroline (Pyr3) | 250-370 | 325-400 | π-π* pyrene transitions | 9 |
| Pure 1,10-phenanthroline | 250-300 | 265 | π-π* LC transition | Not applicable |
Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and spectroscopic properties of 2-(Pyren-1-yl)-1,10-phenanthroline [16] [17] [18] [19]. These computational approaches enable detailed analysis of molecular orbital compositions, energy levels, and electronic transitions that complement experimental observations.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies undergo significant modifications upon pyrene attachment to the phenanthroline framework [20]. Studies of related pyrene-substituted systems reveal that pyrene attachment leads to approximately 0.5 electron volt destabilization of the highest occupied molecular orbital relative to unsubstituted phenanthroline, while leaving the lowest unoccupied molecular orbital energy virtually unperturbed [20]. This orbital energy redistribution results in a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital gap, consistent with the observed red-shifted absorption spectrum.
The molecular orbital composition analysis reveals distinct localization patterns in pyrene-phenanthroline bichromophores [20]. The highest occupied molecular orbital resides almost exclusively on the pyrene substituent, contrary to unsubstituted phenanthroline where electron density spreads over the entire aromatic framework [20]. In contrast, the lowest unoccupied molecular orbital remains predominantly constituted of π* phenanthroline ligand orbitals [20]. This orbital separation is crucial for understanding charge transfer characteristics and photophysical behavior.
Time-dependent Density Functional Theory calculations successfully reproduce experimental absorption spectra and provide assignment of electronic transitions [16] [17]. The calculations confirm that bands between 250 and 300 nanometers arise from mixed ligand-centered π-π* transitions involving both phenanthroline and pyrene components [17]. The longer wavelength absorption around 370 nanometers corresponds to transitions with significant charge transfer character from pyrene to phenanthroline [17].
The attachment position of pyrene significantly influences the electronic structure as revealed by computational analysis [19]. Substitution at the 4,7-positions of phenanthroline leads to stronger electronic coupling compared to 2,9-substitution patterns [19]. This position dependence correlates with experimental observations of variable red shifts in absorption spectra.
Geometry optimization calculations reveal that the overall molecular structure remains largely planar, with minor deviations arising from steric interactions between pyrene and phenanthroline moieties [18]. The dihedral angle between the two aromatic systems varies depending on substitution patterns and influences the degree of electronic coupling. Computational results suggest that nearly coplanar arrangements promote maximum orbital overlap and strongest electronic communication.
Table 4: Density Functional Theory Computational Results
| Parameter | Pyrene (reference) | 1,10-Phenanthroline | Pyrenyl-phenanthroline (4,7-position) |
|---|---|---|---|
| HOMO Energy (eV) | Not specified | Not specified | ~0.5 eV destabilized |
| LUMO Energy (eV) | Not specified | Not specified | Virtually unperturbed |
| HOMO-LUMO Gap (eV) | Not specified | Not specified | Reduced gap |
| Orbital Distribution - HOMO | Pyrene centered | Phenanthroline centered | Pyrene moiety dominant |
| Orbital Distribution - LUMO | Pyrene centered | Phenanthroline centered | Phenanthroline π* orbitals |
| Torsion Angle (degrees) | 0 (planar) | 0 (planar) | Variable |
| Electronic Coupling | Not applicable | Not applicable | Strong electronic coupling |
Electron density distribution analysis through computational methods provides detailed visualization of charge distribution patterns and bonding characteristics in 2-(Pyren-1-yl)-1,10-phenanthroline [21] [22] [23]. These topological analyses reveal the electronic structure modifications that occur upon pyrene-phenanthroline conjugation and provide insight into structure-property relationships.
The electron density topology of pyrene exhibits characteristic features associated with polycyclic aromatic hydrocarbons [21] [23]. The π-electron system can be described as consisting of two apical rings forming Clar sextets (2×6 π-electrons) and ethylene bridges forming quasi-isolated double bonds (2×2 π-electrons), resulting in a 6π+6π+2π+2π electronic structure [21]. This electron distribution pattern influences the attachment chemistry and electronic coupling when pyrene is incorporated into phenanthroline derivatives.
Comparative analysis of electron density maps between pyrene and its structural isomers reveals the importance of electronic topology [21]. The alternant topology of pyrene leads to specific charge distribution patterns that differ significantly from non-alternant analogs such as azupyrene [21]. These topological differences affect the electronic coupling strength when pyrene is conjugated with other aromatic systems like phenanthroline.
X-ray photoelectron spectroscopy studies combined with Density Functional Theory calculations provide experimental validation of computed electron density distributions [21] [22]. The C1s binding energies calculated using localized core-hole approaches show excellent agreement with experimental photoelectron spectra, confirming the accuracy of the computed charge distributions [21]. These validations strengthen confidence in the computational predictions for pyrene-phenanthroline systems.
The electron density distribution at bond critical points provides quantitative measures of bonding characteristics [23]. Studies of pyrene reveal electron densities ranging from 0.308 to 0.312 electrons per cubic Bohr at various carbon-carbon bond critical points, with corresponding Laplacian values indicating aromatic character [23]. These parameters serve as benchmarks for understanding how pyrene-phenanthroline conjugation affects local bonding environments.
Molecular electrostatic potential maps derived from electron density calculations reveal charge distribution patterns that influence intermolecular interactions and crystal packing [24]. The combination of electron-rich pyrene regions with electron-deficient phenanthroline areas creates complementary electrostatic patterns that may promote specific packing arrangements in the solid state.